molecular formula C12H8N2 B8155794 2-(4-Ethynyl-phenyl)-pyrazine

2-(4-Ethynyl-phenyl)-pyrazine

Cat. No.: B8155794
M. Wt: 180.20 g/mol
InChI Key: XTBZNHGOZNVIFM-UHFFFAOYSA-N
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Description

2-(4-Ethynyl-phenyl)-pyrazine is an organic compound characterized by the presence of a pyrazine ring substituted with a 4-ethynyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynyl-phenyl)-pyrazine typically involves the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide using a palladium catalyst and a copper co-catalyst . The general reaction conditions include:

    Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂.

    Co-catalyst: Copper(I) iodide.

    Base: Triethylamine or diisopropylamine.

    Solvent: Tetrahydrofuran or dimethylformamide.

    Temperature: Room temperature to 80°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethynyl-phenyl)-pyrazine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-(4-Ethynyl-phenyl)-pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethynyl-phenyl)-pyrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π stacking interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

  • 2-(4-Ethynyl-phenyl)-pyridine
  • 2-(4-Ethynyl-phenyl)-benzene
  • 2-(4-Ethynyl-phenyl)-imidazole

Comparison: 2-(4-Ethynyl-phenyl)-pyrazine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and catalysis .

Properties

IUPAC Name

2-(4-ethynylphenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h1,3-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBZNHGOZNVIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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